molecular formula C17H20N2O4S B5634258 (2,5-DIMETHYL-3-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

(2,5-DIMETHYL-3-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5634258
M. Wt: 348.4 g/mol
InChI Key: HOXTYPIGTQRMTP-UHFFFAOYSA-N
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Description

(2,5-DIMETHYL-3-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound with a unique structure that combines a furan ring, a piperazine ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-DIMETHYL-3-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,5-DIMETHYL-3-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction and desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(2,5-DIMETHYL-3-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of (2,5-DIMETHYL-3-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-DIMETHYL-3-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of the phenylsulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-12-16(14(2)23-13)17(20)18-8-10-19(11-9-18)24(21,22)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXTYPIGTQRMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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